molecular formula C19H21FN4O4S B2726620 N-(cyclohexylmethyl)-1-{4-[(ethylsulfonyl)amino]phenyl}cyclobutanecarboxamide CAS No. 1251680-79-1

N-(cyclohexylmethyl)-1-{4-[(ethylsulfonyl)amino]phenyl}cyclobutanecarboxamide

Cat. No. B2726620
CAS RN: 1251680-79-1
M. Wt: 420.46
InChI Key: VZMAQASEEJYQQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is an amide, which is a type of organic compound that includes a carbonyl group (C=O) and an amine group (NH2) in its structure. The “cyclohexylmethyl” and “cyclobutanecarboxamide” parts suggest the presence of cyclohexane and cyclobutane rings .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple cyclic structures. The exact structure would depend on the positions of the various substituents on the rings .


Chemical Reactions Analysis

Amides, in general, can undergo a variety of reactions. They can be hydrolyzed to form carboxylic acids and amines. They can also participate in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. In general, amides have relatively high boiling points due to their ability to form hydrogen bonds .

Scientific Research Applications

Synthesis and Characterization

  • A study by McLaughlin et al. (2016) presents the identification and characterization of a compound closely related to N-(cyclohexylmethyl)-1-{4-[(ethylsulfonyl)amino]phenyl}cyclobutanecarboxamide. This research highlights the synthesis of similar compounds and their analytical characterization, including chromatographic and spectroscopic methods (McLaughlin et al., 2016).

Structural Analysis

  • The structure of glibenclamide, a compound with a structure similar to the subject chemical, has been studied in solid state and solution using NMR spectroscopy and theoretical calculations. This work by Sanz et al. (2012) provides insights into the structural aspects of similar compounds (Sanz et al., 2012).

Chemical Reactions and Derivatives

  • Ahmed (2007) explored the synthesis of new antibiotic and antibacterial drugs using derivatives of compounds similar to this compound (Ahmed, 2007).
  • Fringuelli et al. (2004) discussed the solvent-free aminolysis of epoxides, which is relevant to the synthesis of ionic liquids involving similar compounds (Fringuelli et al., 2004).

Pharmaceutical Applications

  • Kubicki et al. (2000) investigated the crystal structures of three anticonvulsant enaminones, providing insights into the pharmaceutical applications of similar cyclohexane-based compounds (Kubicki et al., 2000).

Polymer Chemistry

  • Liaw et al. (2001) synthesized and characterized new cardo polyamides and polyimides bearing a phenylcyclohexylidene unit, which is relevant to the field of polymer chemistry and materials science involving similar structures (Liaw et al., 2001).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Without more specific information, it’s difficult to predict .

properties

IUPAC Name

2-[(3-fluoro-4-methoxyphenyl)methyl]-8-piperidin-1-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4O4S/c1-28-16-8-7-14(12-15(16)20)13-24-19(25)23-11-5-6-17(18(23)21-24)29(26,27)22-9-3-2-4-10-22/h5-8,11-12H,2-4,9-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZMAQASEEJYQQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2C(=O)N3C=CC=C(C3=N2)S(=O)(=O)N4CCCCC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.